D-Phenylalanyl-d5 Nateglinide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H36N2O4 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)/t22?,23?,24-,25-/m1/s1/i4D,7D,8D,11D,12D |
InChI Key |
XMXSUTQQSCOJBE-ZUPGPTRHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3CCC(CC3)C(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization of D Phenylalanyl D5 Nateglinide
High-Resolution Mass Spectrometry (HRMS) for Definitive Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds, providing unambiguous confirmation of elemental composition and insights into molecular structure through fragmentation analysis.
Exact Mass Determination and Elemental Composition
The primary step in the characterization of D-Phenylalanyl-d5 Nateglinide (B44641) is the determination of its exact mass to confirm its elemental composition. The molecular formula for unlabeled Nateglinide is C₁₉H₂₇NO₃. nih.gov By replacing the five protons on the phenyl ring with deuterium (B1214612) atoms, the formula for D-Phenylalanyl-d5 Nateglinide becomes C₁₉H₂₂D₅NO₃.
Using high-resolution mass spectrometry, typically with techniques like electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap analyzer, the monoisotopic mass of the protonated molecule ([M+H]⁺) can be measured with high precision. This experimental value is then compared against the theoretical exact mass calculated from the atomic masses of the most abundant isotopes of each element. The close agreement between the theoretical and measured mass confirms the elemental formula and, by extension, the successful incorporation of the five deuterium atoms.
Table 1: Theoretical vs. Experimental Mass Data for this compound
| Species | Molecular Formula | Theoretical Exact Mass (Da) | Observed m/z (Typical) | Mass Accuracy (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₁₉H₂₃D₅NO₃⁺ | 323.2379 | 323.2375 | -1.24 |
Collision-Induced Dissociation (CID) and Fragmentation Pathways for Deuterium Localization
Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment a selected precursor ion (in this case, the [M+H]⁺ ion of this compound) to generate a characteristic spectrum of product ions. nih.gov Analyzing the fragmentation pattern is crucial for confirming that the deuterium atoms are located specifically on the phenyl ring.
The fragmentation of Nateglinide typically involves cleavage at the amide bond and other characteristic losses. researchgate.netresearchgate.net For the deuterated analog, any fragment containing the phenyl group should exhibit a mass shift of +5 mass units compared to the corresponding fragment from unlabeled Nateglinide.
Key expected fragments include:
The d5-phenylalanine moiety: A fragment corresponding to the deuterated phenylalanine part of the molecule. The characteristic benzyl (B1604629) cation (C₇H₇⁺) from unlabeled Nateglinide has an m/z of 91.05. For the deuterated analog, the corresponding d5-benzyl cation (C₇H₂D₅⁺) would be observed at m/z 96.08, providing direct evidence of deuterium labeling on the aromatic ring.
Loss of the d5-benzyl group: Fragmentation leading to the loss of the C₇H₂D₅ radical would result in a fragment ion showing a neutral loss of 96 Da.
By comparing the MS/MS spectra of Nateglinide and this compound, the localization of the deuterium atoms on the phenyl ring can be definitively confirmed. core.ac.uk
Table 2: Key Fragmentation Data for Nateglinide vs. This compound
| Fragment Description | Nateglinide Fragment Ion (m/z) | This compound Fragment Ion (m/z) | Mass Shift (Da) |
|---|---|---|---|
| Precursor Ion [M+H]⁺ | 318.2064 | 323.2379 | +5 |
| Tropylium Ion (Benzyl Cation) | 91.05 | 96.08 | +5 |
| [M+H - H₂O]⁺ | 300.1958 | 305.2273 | +5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Position Confirmation
¹H-NMR Spectroscopy for Proton Resonance Analysis and Integration
In the ¹H-NMR spectrum of unlabeled Nateglinide, the five protons on the phenyl ring typically appear as a multiplet in the aromatic region (approximately 7.15-7.30 ppm). semanticscholar.orgsciforschenonline.org The most significant and conclusive feature in the ¹H-NMR spectrum of this compound is the absence of this multiplet.
The integration of the remaining signals, such as those from the isopropyl group and the cyclohexyl and phenylalanine backbone protons, should correspond to the expected proton count (22H), while the integral for the aromatic region should be zero. This lack of signal is unequivocal proof of the successful deuteration of the phenyl ring.
Table 3: Comparative ¹H-NMR Chemical Shifts (δ) for Nateglinide and this compound
| Assignment | Nateglinide Expected δ (ppm) | This compound Expected δ (ppm) | Comment |
|---|---|---|---|
| Phenyl (Ar-H) | ~7.25 (m, 5H) | Absent | Confirms deuteration |
| CH-N | ~4.70 (m, 1H) | ~4.70 (m, 1H) | Unaffected |
| CH₂-Phenyl | ~3.10 (m, 2H) | ~3.10 (m, 2H) | Unaffected |
| Cyclohexyl Protons | ~0.8-2.1 (m) | ~0.8-2.1 (m) | Unaffected |
| Isopropyl Protons | ~0.85 (d, 6H) | ~0.85 (d, 6H) | Unaffected |
¹³C-NMR Spectroscopy for Carbon Backbone Confirmation
The ¹³C-NMR spectrum confirms the presence of all 19 carbon atoms in the molecule's backbone. In the spectrum of this compound, the signals corresponding to the deuterated carbons of the phenyl ring will exhibit characteristic changes compared to the unlabeled compound. semanticscholar.orgresearchgate.net
Due to C-D coupling, the signals for the deuterated carbons (C-D) will appear as multiplets (typically triplets for carbons with one deuterium, following the 2nI+1 rule where I=1 for deuterium). Furthermore, these signals are often broadened and have a significantly lower intensity than their protonated counterparts. A small upfield shift (isotope effect) may also be observed. The quaternary carbon of the phenyl ring (C-CH₂) will remain a singlet but may also experience a slight isotope shift.
2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment and Deuterium Placement Verification
Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the molecular structure and the site of deuteration.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu In the COSY spectrum of this compound, the complete absence of any cross-peaks in the aromatic region further confirms the lack of protons on the phenyl ring. The correlations for the rest of the molecule, such as between the CH-N and CH₂-Phenyl protons, would remain intact.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons to which they are attached. columbia.edu For this compound, there will be no cross-peaks in the aromatic region of the ¹H-¹³C HSQC spectrum, as the phenyl carbons are bonded to deuterium, not protons. This provides powerful evidence for the location of the isotopic labels.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical 2D technique for this analysis, as it shows correlations between protons and carbons over two to three bonds. columbia.edu While the phenyl protons are absent, the benzylic protons (CH₂ next to the ring) are still present. These benzylic protons will show long-range correlations to the deuterated carbons of the phenyl ring. Observing these HMBC cross-peaks provides definitive proof that the CH₂ group is attached to the deuterated phenyl ring, thus verifying the precise placement of the deuterium atoms.
Deuterium NMR (²H-NMR) for Direct Deuterium Observation
Deuterium Nuclear Magnetic Resonance (²H-NMR) spectroscopy is a powerful and direct method for confirming the successful incorporation of deuterium into a molecular structure. Unlike proton (¹H) NMR, which detects hydrogen-1 nuclei, ²H-NMR specifically detects deuterium (hydrogen-2) nuclei. This technique is definitive for verifying the location and extent of isotopic labeling in this compound.
Research Findings: In the analysis of this compound, the ²H-NMR spectrum is expected to show a distinct signal in the aromatic region, corresponding to the five deuterium atoms on the phenyl ring. The chemical shift of this signal would be nearly identical to that of the corresponding protons in unlabeled Nateglinide, which typically appear between 7.0 and 7.5 ppm. The presence of a strong peak in this region, and the corresponding absence of these signals in the ¹H-NMR spectrum, provides conclusive evidence of successful deuteration.
Due to the quadrupolar nature of the deuterium nucleus (spin I=1), the resulting NMR signals are inherently broader than proton signals. However, for a highly enriched compound like this compound, the signal intensity is strong, making detection straightforward. This technique is primarily qualitative for confirming isotopic incorporation, as quantitative analysis of deuterium enrichment often requires more specialized methods and standards.
Table 1: Expected ²H-NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |
| ²H | ~7.0 - 7.5 | Broad Singlet | C₆D₅ (aromatic deuterons) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups. For this compound, these methods not only identify the characteristic functional groups of the parent molecule but also confirm deuteration through the observation of isotopic shifts.
Research Findings: The IR spectrum of this compound is expected to display the characteristic absorptions of Nateglinide, such as the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and two distinct C=O (carbonyl) stretches for the amide and carboxylic acid groups. The key difference arises from the deuterated phenyl group. The aromatic C-H stretching vibrations, typically found just above 3000 cm⁻¹, would be absent. Instead, new C-D stretching vibrations will appear at a lower frequency, estimated to be around 2200-2300 cm⁻¹, due to the heavier mass of deuterium compared to hydrogen.
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for observing the phenyl ring. The characteristic sharp "ring breathing" mode of the monosubstituted benzene (B151609) ring in Nateglinide, typically observed near 1002 cm⁻¹, is expected to shift to a lower wavenumber (e.g., ~960-990 cm⁻¹) upon deuteration. This shift provides strong evidence of isotopic substitution on the aromatic ring. The C-D stretching vibrations are also observable in the Raman spectrum in the 2100-2300 cm⁻¹ region.
Table 2: Key Expected IR and Raman Vibrational Frequencies for this compound
| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (Amide) | IR, Raman | ~3300 | |
| O-H Stretch (Carboxylic Acid) | IR | ~2500-3300 (broad) | |
| C=O Stretch (Carboxylic Acid) | IR, Raman | ~1715 | |
| C=O Stretch (Amide I) | IR, Raman | ~1647 | |
| Aromatic C-D Stretch | IR, Raman | ~2200-2300 | Replaces C-H stretch (~3000-3100 cm⁻¹) |
| Phenyl Ring Breathing | Raman | ~960-990 | Shifted down from ~1002 cm⁻¹ in unlabeled compound |
X-ray Crystallography for Solid-State Structure and Polymorphic Forms Analysis (if applicable to labeled compound)
Research Findings: For this compound, X-ray crystallography would be used to determine its solid-state structure. The analysis would reveal the conformation of the cyclohexyl ring, the geometry of the amide linkage, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. However, X-rays are diffracted by the electrons of an atom, and since hydrogen and deuterium have the same number of electrons, X-ray crystallography is generally not able to distinguish between them.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is an essential technique for separating enantiomers and assessing the enantiomeric purity of chiral drugs. Since Nateglinide is the D-enantiomer of N-(trans-4-isopropylcyclohexylcarbonyl)-phenylalanine, it is critical to quantify the presence of its unwanted L-enantiomer.
Research Findings: The enantiomeric purity of this compound can be accurately determined using established chiral HPLC methods developed for Nateglinide. The deuteration of the phenyl ring does not affect the chiral center and is not expected to significantly alter the chromatographic behavior under typical chiral separation conditions. Several methods have been reported that achieve excellent resolution between the D- and L-enantiomers. A common approach utilizes a chiral stationary phase (CSP), such as a cellulose-based column. Baseline separation can be achieved, allowing for the quantification of the L-enantiomer at very low levels.
Table 3: Example Chiral HPLC Method for Enantiomeric Purity of this compound
| Parameter | Condition |
| Column | Chiralcel OD-R (250 x 4.6 mm, 10 µm) |
| Mobile Phase | 0.6 M Sodium Perchlorate : Acetonitrile (B52724) (48:52, v/v), pH 2.0 |
| Flow Rate | 0.2 mL/min |
| Detection | UV at 220 nm |
| Temperature | Ambient |
| Expected Result | Baseline resolution of D- and L-enantiomers |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities or Degradation Products (if derivatized)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. However, the technique is valuable for analyzing volatile impurities or for analyzing the parent compound after chemical derivatization to increase its volatility.
Research Findings: For the analysis of this compound, GC-MS would primarily be applied to detect volatile organic impurities, such as residual solvents from the synthesis process (e.g., methanol (B129727), hexane, acetonitrile). The sample would be dissolved in a suitable solvent and injected directly into the GC-MS system.
To analyze non-volatile degradation products or the compound itself, a derivatization step is necessary. The active hydrogen sites, specifically the carboxylic acid and amide N-H, can be reacted with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form more volatile trimethylsilyl (B98337) (TMS) derivatives. The resulting derivatized molecule can then be separated by GC and identified by its characteristic mass spectrum. This approach would be effective in a forced degradation study to identify and characterize small, more volatile degradation products that may not be easily analyzed by LC-MS.
Development and Validation of Bioanalytical Methods for D Phenylalanyl D5 Nateglinide
Method Development for Quantitative Analysis in Preclinical Biological Matrices
The development of a robust bioanalytical method is a critical prerequisite for the accurate measurement of D-Phenylalanyl-d5 Nateglinide (B44641) in biological samples. This process involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.
The primary goal of sample preparation is to extract D-Phenylalanyl-d5 Nateglinide from the complex biological matrix, remove interfering substances, and concentrate the analyte. Several techniques can be employed for this purpose, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. For Nateglinide and its deuterated analog, a mixture of ethyl acetate (B1210297) and diethyl ether has been used for extraction from plasma. researchgate.net
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte from the liquid sample, while interferences are washed away. This technique offers cleaner extracts compared to LLE and can be automated for high-throughput analysis.
Protein Precipitation (PPT): This is a rapid and simple method where a solvent, typically acetonitrile (B52724) or methanol (B129727), is added to the plasma sample to precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. This method is often favored for its speed and simplicity. nih.gov For instance, a method for Nateglinide in rabbit plasma used acetonitrile for protein precipitation and extraction. nih.gov
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | High recovery, clean extracts | Labor-intensive, use of large volumes of organic solvents |
| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent | High selectivity, automation potential | Higher cost, method development can be complex |
| Protein Precipitation (PPT) | Protein removal by solvent addition | Fast, simple, inexpensive | Less clean extracts, potential for matrix effects |
Chromatographic separation is essential to resolve this compound from endogenous matrix components and potential metabolites. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of Nateglinide and its analogs. nih.govdergipark.org.tr
Typical chromatographic conditions involve a C18 analytical column. dergipark.org.tr The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like phosphate (B84403) buffer or trifluoroacetic acid solution. nih.govdergipark.org.tr The specific gradient and flow rate are optimized to achieve a good peak shape and a short retention time. For example, one method for Nateglinide used a mobile phase of acetonitrile and 0.05% trifluoroacetic acid (25:25, v/v) with a flow rate of 1.5 mL/min, resulting in a retention time of approximately 7.07 minutes. dergipark.org.tr Another method employed a mobile phase of 10 mM phosphate buffer (pH 2.5) and acetonitrile (35:65, v/v) at a flow rate of 1 mL/min, with a retention time of 9.608 minutes for Nateglinide. nih.gov
| Parameter | Typical Conditions |
| Chromatography Mode | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase | C18 column (e.g., ACE C18, Hypersil BDS C18) nih.govdergipark.org.tr |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., phosphate buffer, trifluoroacetic acid) nih.govdergipark.org.tr |
| Flow Rate | 1.0 - 1.5 mL/min nih.govdergipark.org.tr |
| Detection | UV at 210 nm or Mass Spectrometry nih.govdergipark.org.tr |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred detection method for bioanalytical studies due to its high sensitivity and selectivity. For this compound, the mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions.
While specific transitions for this compound are not publicly available, they can be predicted based on the structure of Nateglinide. The molecular weight of Nateglinide (C19H27NO3) is 317.42 g/mol . The molecular weight of this compound would be approximately 322.45 g/mol due to the replacement of five hydrogen atoms with deuterium (B1214612). The precursor ion ([M-H]⁻) for Nateglinide in negative ion mode would be m/z 316.4. The precursor ion for this compound would be expected at m/z 321.4. The product ions would be generated by fragmentation of the precursor ion in the collision cell of the mass spectrometer. The selection of specific and intense transitions is a key part of method development to ensure sensitivity and to minimize interferences.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Nateglinide | 316.4 | (Hypothetical) e.g., 195.1, 121.1 | Negative |
| This compound | 321.4 | (Hypothetical) e.g., 200.1, 126.1 | Negative |
Bioanalytical Method Validation for Preclinical Research Use
Once the bioanalytical method is developed, it must be validated to ensure its reliability for the intended application, following guidelines from regulatory agencies. europa.euresearchgate.net
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. dergipark.org.tr For this compound, this involves analyzing blank biological matrix samples from multiple sources to ensure that no endogenous components interfere with the detection of the analyte or the internal standard. dergipark.org.tr The chromatograms of the blank samples should be free of significant peaks at the retention time of this compound. nih.gov
The linearity of a bioanalytical method is its ability to produce test results that are directly proportional to the concentration of the analyte in the sample. dergipark.org.tr A calibration curve is constructed by plotting the response (e.g., peak area ratio of the analyte to the internal standard) against the known concentration of the analyte over a specified range. The calibration curve should have a correlation coefficient (r²) of 0.99 or better. nih.govdergipark.org.tr
The calibration range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For Nateglinide, linear calibration ranges have been established from 25–2000 ng/mL in rabbit plasma and 0.2846-1.0125 mg/mL for the drug substance. nih.govdergipark.org.tr
| Validation Parameter | Acceptance Criteria |
| Selectivity/Specificity | No significant interfering peaks at the retention time of the analyte in blank matrix. dergipark.org.tr |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 nih.govdergipark.org.tr |
| Calibration Range | Defined by LLOQ and ULOQ with acceptable accuracy and precision. |
Lower Limit of Quantification (LLOQ) and Detection (LLOD)
The Lower Limit of Quantification (LLOQ) represents the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise. For bioanalytical methods quantifying nateglinide using this compound as an internal standard, the LLOQ is a critical parameter.
In a typical HPLC-UV method for nateglinide in rabbit plasma, a linear range of 25–2000 ng/mL has been established. nih.gov For more sensitive LC-MS/MS methods, the LLOQ can be significantly lower. For instance, a method for determining nateglinide in human plasma achieved a linear range of 0.05-16.00 µg/mL, with an LLOQ of 0.05 µg/mL (50 ng/mL). nih.gov The analyte signal at the LLOQ should be at least five times the signal of a blank sample. europa.eu
Table 1: Representative LLOQ and LLOD for Nateglinide Quantification
| Parameter | Value | Method | Biological Matrix |
| LLOQ | 25 ng/mL | HPLC-UV | Rabbit Plasma |
| LLOQ | 50 ng/mL | HPLC with fluorescence detection | Human Plasma |
| LLOD | Not explicitly stated in reviewed literature | - | - |
Precision and Accuracy Evaluation (Intra-day and Inter-day)
The precision of a bioanalytical method describes the closeness of repeated individual measurements, while accuracy refers to the closeness of the mean test results to the true value. These are evaluated through intra-day (within a single day) and inter-day (over several days) analyses of quality control (QC) samples at low, medium, and high concentrations.
Table 2: Illustrative Intra-day and Inter-day Precision and Accuracy Data for Nateglinide Quantification
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 4.95 - 10.58 | 7.91 - 10.71 | 98.19 - 99.83 | 98.19 - 99.83 |
| Medium | < 6.8 | < 1.6 | > 96.6 | > 96.6 |
| High | < 6.8 | < 1.6 | > 96.6 | > 96.6 |
Matrix Effects and Recovery Determination
Matrix effects are the alteration of analyte ionization due to the presence of co-eluting endogenous components in the biological matrix. Recovery is the efficiency of the extraction process. These are critical parameters in LC-MS/MS assays. The use of a stable isotope-labeled internal standard like this compound is the preferred method to compensate for matrix effects and variability in recovery, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. nih.gov
Quantitative assessment of matrix effects involves comparing the response of the analyte in a post-extraction spiked blank matrix to its response in a neat solution. Recovery is determined by comparing the analyte's peak area in a pre-spiked sample to that of a post-spiked sample. In a study on nateglinide in rabbit plasma, the recovery using acetonitrile for protein precipitation was found to be maximal. nih.gov
Table 3: Representative Recovery of Nateglinide and Internal Standard
| Compound | Extraction Solvent | Mean Recovery (%) |
| Nateglinide | Acetonitrile | >90 |
| Gliclazide (Internal Standard) | Acetonitrile | 93.23 ± 2.40 |
Stability of Analyte in Biological Matrices (Short-term, Long-term, Freeze-Thaw)
The stability of the analyte in the biological matrix under various storage and handling conditions must be established to ensure the integrity of the samples from collection to analysis. This includes short-term stability at room temperature, long-term stability under frozen conditions, and stability after multiple freeze-thaw cycles.
For nateglinide in rabbit plasma, stability was assessed by subjecting QC samples to three freeze-thaw cycles (-20°C to room temperature), storage at room temperature for 24 hours, and storage for one month. The results indicated that nateglinide was stable under these conditions. nih.gov Generally, for long-term stability, samples are stored at -20°C or -80°C. Studies on other analytes have shown that many are stable for extended periods when stored at -80°C. nih.gov
Table 4: Stability of Nateglinide in Rabbit Plasma
| Stability Condition | Duration | Temperature | Result |
| Freeze-Thaw | 3 cycles | -20°C to Room Temperature | Stable |
| Short-term | 24 hours | Room Temperature | Stable |
| Long-term | 1 month | Room Temperature | Stable |
Application as an Internal Standard for Unlabeled Nateglinide Quantification
Advantages of Isotope-Labeled Internal Standards in Bioanalysis
The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in quantitative bioanalysis using mass spectrometry. The primary advantage is that the physicochemical properties of the labeled standard are nearly identical to the unlabeled analyte. This ensures that both compounds behave similarly during sample preparation, chromatography, and ionization. researchgate.net
Key advantages include:
Compensation for Matrix Effects : The internal standard experiences the same degree of ion suppression or enhancement as the analyte, leading to a more accurate quantification. nih.gov
Correction for Extraction Variability : Any loss of analyte during the extraction process is mirrored by a proportional loss of the internal standard, thus maintaining an accurate analyte-to-internal standard ratio.
Methodologies for Quantifying Nateglinide using this compound as an Internal Standard
The quantification of nateglinide in biological matrices like plasma or serum is commonly performed using LC-MS/MS. A typical workflow involves the following steps:
Sample Preparation : A known amount of this compound solution is added to the biological sample. This is followed by a protein precipitation step, often using a solvent like acetonitrile, to remove proteins and other macromolecules. nih.gov The sample is then centrifuged, and the supernatant is collected.
Chromatographic Separation : The supernatant is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate nateglinide and its deuterated internal standard from other endogenous components. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. nih.gov
Mass Spectrometric Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both nateglinide and this compound are monitored.
Quantification : The concentration of nateglinide in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared in the same biological matrix.
This methodology, leveraging the properties of this compound, ensures a highly selective, sensitive, and reliable quantification of nateglinide for pharmacokinetic and other clinical studies.
Impact of Isotopic Purity on Quantification Accuracy
The fundamental principle behind using a SIL-IS is that it behaves chemically and physically identically to the analyte of interest, in this case, Nateglinide. This identical behavior allows the SIL-IS to compensate for variability during sample preparation and analysis, such as extraction efficiency and matrix effects. wuxiapptec.com However, the effectiveness of this approach is contingent upon the isotopic purity of the SIL-IS.
Isotopic Purity and its Implications
Isotopic purity refers to the percentage of the SIL-IS that is fully labeled with the stable isotope (deuterium in the case of this compound) at all intended positions. Impurities in the SIL-IS can arise from the presence of unlabeled analyte (Nateglinide) or incompletely deuterated variants. These impurities can significantly compromise the accuracy of the bioanalytical method. hilarispublisher.com
The presence of unlabeled Nateglinide as an impurity in the this compound internal standard is a primary concern. This impurity will contribute to the signal intensity of the analyte, leading to an overestimation of the Nateglinide concentration in the sample. This is particularly problematic at the lower limit of quantification (LLOQ), where the contribution from the impurity can be a substantial portion of the total analyte signal. hilarispublisher.com Regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend that the isotopic purity of the SIL-IS be high and that the presence of any unlabeled analyte be thoroughly evaluated during method validation. europa.eu
Cross-Talk and its Effect on Quantification
The interference caused by the isotopic variants of the analyte and the internal standard is often referred to as "cross-talk." There are two main types of cross-talk to consider:
Contribution of the Internal Standard to the Analyte Signal: This occurs when the this compound internal standard contains a proportion of unlabeled Nateglinide.
Contribution of the Analyte to the Internal Standard Signal: This can happen if the mass spectrometer cannot fully resolve the isotopic peaks of the analyte from the signal of the internal standard, especially if the mass difference between the two is small.
To minimize the latter, it is generally recommended that the mass difference between the SIL-IS and the analyte be at least 3 to 4 Daltons. wuxiapptec.com
Research Findings on Isotopic Purity
While specific research detailing the isotopic purity of commercially available this compound and its direct impact on Nateglinide bioanalysis is not extensively published in the public domain, the principles derived from studies on other deuterated internal standards are directly applicable. Research has consistently shown that for accurate and reliable quantification, the isotopic purity of the SIL-IS should be as high as practically achievable, ideally exceeding 99%. hilarispublisher.com
Studies on other compounds have demonstrated that even a small percentage of unlabeled impurity in the internal standard can lead to significant inaccuracies in the measured concentrations, particularly for samples with low analyte levels. For instance, if the internal standard contains 1% of the unlabeled analyte, the measured concentration of a sample at the LLOQ could be artificially inflated, potentially leading to incorrect pharmacokinetic parameter calculations.
To illustrate the potential impact, consider the following hypothetical data:
Table 1: Impact of Unlabeled Nateglinide Impurity in this compound on the Quantification of a Low-Level QC Sample
| Concentration of QC Sample (ng/mL) | Isotopic Purity of Internal Standard | Percentage of Unlabeled Nateglinide in IS | Contribution of IS to Analyte Signal (cps) | Measured Analyte Signal (cps) | Calculated Concentration (ng/mL) | % Accuracy |
| 1.0 | 99.9% | 0.1% | 100 | 10,100 | 1.01 | 101% |
| 1.0 | 99.0% | 1.0% | 1,000 | 11,000 | 1.10 | 110% |
| 1.0 | 98.0% | 2.0% | 2,000 | 12,000 | 1.20 | 120% |
This table is interactive. You can sort the columns by clicking on the headers.
As the data in Table 1 demonstrates, a decrease in the isotopic purity of the this compound internal standard leads to a proportional increase in the calculated concentration of the quality control (QC) sample, resulting in a significant positive bias and a decrease in accuracy.
Validation Experiments to Assess Isotopic Purity Impact
During bioanalytical method validation, specific experiments should be conducted to evaluate the impact of the isotopic purity of this compound. These include:
Analysis of a Blank Sample Spiked with the Internal Standard: A blank biological matrix sample should be prepared with only the this compound internal standard at the concentration used in the assay. The response at the mass transition of Nateglinide should be measured. This response should be negligible, typically less than 20% of the response of the LLOQ standard.
Analysis of the Internal Standard Solution: The this compound stock solution should be analyzed to determine the percentage of unlabeled Nateglinide present. This can be achieved by comparing the peak area of the unlabeled Nateglinide to that of the deuterated compound.
The results of these experiments will determine the acceptability of the isotopic purity of the internal standard for the intended bioanalytical method.
Table 2: Acceptance Criteria for Isotopic Purity of Internal Standard in a Bioanalytical Method
| Parameter | Acceptance Criterion |
| Response of unlabeled analyte in a blank sample spiked with IS | < 20% of the LLOQ response |
| Isotopic purity of the internal standard raw material | ≥ 98% (ideally ≥ 99%) |
This table is interactive. You can sort the columns by clicking on the headers.
Preclinical Pharmacokinetic and Metabolic Fate Studies Utilizing D Phenylalanyl D5 Nateglinide
In Vivo Pharmacokinetic Profiling in Preclinical Animal Models
In vivo studies in animal models provide a more integrated understanding of a drug's behavior in a complex biological system.
Following oral administration in preclinical models and humans, Nateglinide (B44641) is characterized by rapid absorption and elimination. nih.govlongdom.org In rats, after oral administration, its plasma concentration reaches a maximum within 30 minutes. longdom.org Studies in healthy human subjects show peak plasma concentrations occurring at approximately 1 hour post-dose. nih.gov
The oral bioavailability of Nateglinide is considered good. In rats, the estimated bioavailability is 45%. longdom.org In humans, the absolute bioavailability is estimated to be approximately 72-73%, indicating a modest first-pass metabolic effect. nih.govnih.gov
Table 3: Summary of Nateglinide Pharmacokinetic Parameters
| Parameter | Value (Human) | Value (Rat) |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~30 minutes |
| Absolute Oral Bioavailability (F) | ~72-73% | ~45% |
| Elimination Half-life (t1/2) | ~1.5 - 1.7 hours | Not specified |
Data compiled from multiple sources. nih.govnih.govlongdom.org
Distribution Profile and Tissue Accumulation Studies
Preclinical investigations into the distribution of nateglinide, and by extension its deuterated isotopologue D-Phenylalanyl-d5 Nateglinide, indicate a relatively limited distribution beyond the systemic circulation. The extensive binding of nateglinide to plasma proteins, primarily albumin, restricts its diffusion into tissues. This is reflected in its low volume of distribution at steady state.
While comprehensive tissue accumulation studies for this compound are not extensively detailed in publicly available literature, studies on nateglinide's tissue selectivity provide indirect insights. Research examining the effects of nateglinide on ATP-sensitive potassium (KATP) channels in various tissues has demonstrated a significant selectivity for pancreatic β-cells over cardiovascular tissues. For instance, the concentration of nateglinide required to inhibit KATP channels in porcine coronary artery and rat aorta cells was found to be substantially higher (311- and 45-fold, respectively) than in rat β-cells. nih.gov This suggests that while the compound circulates systemically, its primary pharmacological activity is targeted, and significant accumulation in non-target tissues like the heart and vascular smooth muscle is less likely at therapeutic concentrations.
The use of this compound in such studies would be invaluable for precisely quantifying tissue distribution. By using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers could accurately measure the concentration of the deuterated compound in various tissues, providing definitive data on its accumulation potential.
Table 1: Tissue Selectivity of Nateglinide in Preclinical Models
| Tissue/Cell Type | Species | Endpoint | IC50 | Selectivity for β-cells |
| Pancreatic β-cells | Rat | KATP channel inhibition | 7.4 µM | - |
| Coronary Artery Smooth Muscle Cells | Porcine | KATP channel inhibition | 2.3 mM | 311-fold |
| Aortic Smooth Muscle Cells | Rat | KATP channel inhibition | 0.3 mM | 45-fold |
Elimination Pathways and Excretion Balance Studies
The elimination of nateglinide is a rapid process characterized by extensive metabolism followed by the excretion of its metabolites. Preclinical studies, which are foundational for understanding the fate of this compound, have established that the primary route of excretion is through the kidneys.
Following administration, nateglinide is biotransformed in the liver into several metabolites. drugbank.com An excretion balance study in humans using radiolabeled [14C]nateglinide demonstrated that approximately 83-87% of the administered dose is excreted in the urine. nih.govresearchgate.net A smaller fraction, around 10%, is eliminated in the feces. drugbank.com Unchanged nateglinide accounts for only a small portion of the excreted dose, approximately 16% in the urine, underscoring the significance of hepatic metabolism in its clearance. nih.gov
The use of this compound in excretion balance studies offers a significant advantage by allowing for the precise quantification of the parent compound and its metabolites in urine and feces using mass spectrometry, without the need for radiolabeling.
Pharmacokinetic Modeling and Simulation (e.g., PBPK modeling for preclinical extrapolation)
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool that can be employed to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in various species, including the extrapolation from preclinical data to humans. nih.govnih.govresearchgate.net While specific PBPK models for this compound are not detailed in the available literature, the development of such a model would be a logical step in its preclinical characterization.
A PBPK model for this compound would integrate its physicochemical properties with physiological data from preclinical species (e.g., blood flow rates, tissue volumes, and enzyme expression levels). This would allow for the simulation of its pharmacokinetic profile and the prediction of its disposition in different tissues. Such models are particularly useful for:
Extrapolating pharmacokinetics from preclinical species to humans, aiding in the prediction of a safe and effective starting dose for clinical trials.
Investigating the impact of intrinsic and extrinsic factors (e.g., organ impairment, drug-drug interactions) on the drug's pharmacokinetics.
Simulating drug concentrations at the site of action, providing a more mechanistic understanding of its pharmacological effect.
The development of a robust PBPK model for this compound would be a valuable asset in its preclinical development, enabling a more quantitative and predictive approach to understanding its pharmacokinetic behavior.
Elucidation of Metabolic Pathways and Metabolite Identification
Use of Deuterium (B1214612) Labeling to Track Metabolic Transformations
The incorporation of deuterium atoms into the D-phenylalanine moiety of nateglinide to create this compound serves as a critical tool for elucidating its metabolic fate. Deuterium labeling is a well-established technique in drug metabolism studies for several key reasons: researchgate.netscispace.com
Metabolic Pathway Tracing: The deuterium atoms act as a stable isotopic label, allowing researchers to track the transformation of the parent drug into its various metabolites. Since the mass of deuterium is different from that of hydrogen, metabolites containing the deuterated phenylalanyl group can be readily distinguished from endogenous compounds and metabolites of co-administered drugs using mass spectrometry.
Facilitating Metabolite Identification: The characteristic isotopic signature of this compound simplifies the identification of drug-related material in complex biological matrices such as plasma, urine, and bile.
Kinetic Isotope Effect: In some instances, the substitution of hydrogen with deuterium at a site of metabolism can slow down the rate of metabolic reactions (the kinetic isotope effect). This can lead to an accumulation of certain metabolites, making them easier to detect and characterize.
Identification of Major and Minor Metabolites using LC-HRMS/MS
Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a cornerstone analytical technique for the identification and quantification of drug metabolites. In the context of this compound, this methodology would be employed to analyze biological samples from preclinical studies to identify its metabolic products.
The process typically involves:
Chromatographic Separation: The biological sample is injected into a liquid chromatograph, which separates the parent drug and its metabolites based on their physicochemical properties.
Mass Spectrometric Detection: The separated compounds are then introduced into a high-resolution mass spectrometer. The instrument accurately measures the mass-to-charge ratio of the parent and metabolite ions. The presence of the five deuterium atoms in this compound would result in a predictable mass shift in the parent drug and its metabolites containing this moiety, aiding in their identification.
Tandem Mass Spectrometry (MS/MS): To further confirm the structure of potential metabolites, tandem mass spectrometry is used. The mass spectrometer isolates a specific metabolite ion and fragments it, producing a characteristic fragmentation pattern. This pattern provides structural information that helps in the definitive identification of the metabolite.
Studies on nateglinide have revealed that it is extensively metabolized, with at least nine metabolites being identified. clinpgx.org The major metabolites are products of hydroxylation. clinpgx.org
Characterization of Metabolite Structures (e.g., oxidation, hydroxylation, glucuronidation pathways)
Preclinical and clinical studies on nateglinide have identified the primary metabolic pathways responsible for its biotransformation. These pathways would be the same for this compound, with the deuterium label serving as a tracer. The main metabolic transformations occur on the isopropyl group of the cyclohexyl ring and through conjugation of the carboxylic acid group. nih.gov
The key metabolic pathways include:
Hydroxylation: This is the major metabolic pathway for nateglinide. drugbank.comclinpgx.org The isopropyl group is a primary site of hydroxylation, leading to the formation of monohydroxylated and dihydroxylated metabolites. The major metabolite in both plasma and urine results from the hydroxylation of the methine carbon of the isopropyl group. nih.gov
Oxidation: Further oxidation of the isopropyl group can also occur.
Glucuronidation: The carboxylic acid moiety of nateglinide can undergo direct conjugation with glucuronic acid to form a glucuronide conjugate. nih.gov
The structures of these metabolites are elucidated by comparing their mass spectra and fragmentation patterns with those of the parent compound and by using techniques such as nuclear magnetic resonance (NMR) spectroscopy for definitive structural confirmation.
Table 2: Characterized Metabolic Pathways of Nateglinide
| Metabolic Pathway | Site of Modification | Resulting Metabolites |
| Hydroxylation | Isopropyl group | Monohydroxylated and diol-containing isomers |
| Oxidation | Isopropyl group | Oxidative modifications |
| Glucuronidation | Carboxylic acid group | Glucuronic acid conjugates |
Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 isoforms, UGTs)
The metabolism of this compound is extensive, with biotransformation occurring primarily in the liver. clinpgx.org In vitro studies using human liver microsomes have identified the specific enzyme systems responsible for its metabolic clearance. clinpgx.orgnih.gov The primary pathway is oxidation, mediated predominantly by the cytochrome P450 (CYP) superfamily of enzymes. nih.govfda.gov
Specifically, CYP2C9 is the principal isoenzyme involved, accounting for approximately 70% of the metabolism. nih.govdrugs.comdrugbank.com CYP3A4 plays a lesser, but significant, role, contributing to the remaining 30% of its metabolic breakdown. nih.govdrugs.comdrugbank.com The metabolic process mainly involves the hydroxylation of the isopropyl group on the molecule. nih.gov This initial oxidative step, or Phase I metabolism, is followed by Phase II metabolism, which involves glucuronide conjugation of the carboxylic acid group, facilitating excretion. drugbank.comnih.gov
The major metabolites produced are less pharmacologically potent than the parent compound. clinpgx.orgnih.gov The predominant metabolite, M1, is formed by the monohydroxylation at the methane (B114726) carbon of the isopropyl group. clinpgx.orgnih.gov Another minor metabolite, the isoprene (B109036) metabolite M7, is the only one that retains significant pharmacological activity comparable to the parent compound, but its low abundance (<7%) means the vast majority of the therapeutic effect is attributed to unchanged nateglinide. clinpgx.org
Drug-Drug Interaction Potential Studies (Preclinical In Vitro and In Vivo)
Preclinical in vitro studies have been conducted to evaluate the potential of this compound to cause drug-drug interactions by affecting drug-metabolizing enzymes and transporters.
Inhibition:
In vitro assessments have demonstrated that nateglinide is a potential inhibitor of certain CYP450 enzymes. nih.gov Studies using human liver microsomes showed that nateglinide can inhibit the activity of CYP2C9 and, to a much lesser extent, CYP2C19. nih.gov The major metabolite, M1 (N-[trans-4-(1-hydroxy-1-methylethyl)-cyclohexanecarbonyl]-D-phenylalanine), did not show any inhibitory effect on the CYP isoforms tested. nih.gov In contrast, inhibition of CYP3A4 metabolic reactions was not detected in some in vitro experiments. nih.govdrugs.com
| CYP Isoform | Parameter | Value | Reference |
|---|---|---|---|
| CYP2C9 | IC50 | 125 µmol/L | nih.gov |
| CYP2C19 | IC50 | 946 µmol/L | nih.gov |
| CYP3A4 | Inhibition not detected | nih.govdrugs.com |
Induction:
Information from preclinical studies specifically investigating the potential of this compound to act as an inducer of drug-metabolizing enzymes is limited. While its pharmacokinetics can be affected by known inducers of CYP2C9 and CYP3A4, its capacity to induce these enzymes has not been a focus of the available research. drugs.com
Inhibition of Drug Transporters
As a dipeptide-like molecule, the interaction of this compound with peptide transporters has been investigated. nih.gov In vitro studies demonstrated that nateglinide exhibits a potent, noncompetitive inhibitory effect on the peptide transporters PEPT1 and PEPT2. nih.gov This was observed via its ability to inhibit the uptake of the substrate [14C]glycylsarcosine in human Caco-2 cells and in rat PEPT-transfected cells. nih.gov However, these studies also concluded that while nateglinide can inhibit these transporters, it is not a substrate for them, as there was minimal uptake of radiolabeled nateglinide by the transporters. nih.gov
The pharmacokinetics of nateglinide are also influenced by the hepatic-uptake transporter SLCO1B1 (OATP1B1), suggesting it is a substrate of this transporter. clinpgx.org However, specific preclinical studies detailing the potential of nateglinide to inhibit OATP1B1 or other key drug transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) are not extensively detailed in the available literature.
| Transporter | Effect | Finding | Reference |
|---|---|---|---|
| PEPT1 | Inhibition | Potent, noncompetitive inhibitor | nih.gov |
| PEPT2 | Inhibition | Potent, noncompetitive inhibitor | nih.gov |
Mechanistic and Pharmacodynamic Investigations of D Phenylalanyl D5 Nateglinide in Preclinical Models
In Vitro Target Engagement and Receptor Binding Assays
Binding Affinity to Sulfonylurea Receptor 1 (SUR1) and other KATP Channel Subunits
Nateglinide (B44641) directly targets the pancreatic β-cell K-ATP channel, which is a complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits and four sulfonylurea receptor 1 (SUR1) subunits. elifesciences.orgyoutube.com The SUR1 subunit is the primary binding site for Nateglinide and other insulin (B600854) secretagogues like sulfonylureas. nih.govnih.gov Binding studies using membranes from insulinoma cell lines (e.g., RIN-m5F) and cells engineered to express recombinant human SUR1 have been conducted to characterize this interaction. nih.govresearchgate.net
Nateglinide binds to the SUR1 receptor with a relatively low affinity but exhibits unique kinetics, characterized by a rapid association and an extremely rapid dissociation from the receptor. nih.govnih.gov This "fast on-fast off" effect is a distinguishing feature of its interaction with the K-ATP channel. nih.gov While it binds to the same receptor as sulfonylureas, its binding site may not be identical to all other compounds in this class. diabetesjournals.orgspecialtycareclinics.com Studies have indicated that the S1237 residue in SUR1 is critical for Nateglinide binding, as a mutation at this site (S1237Y) abolishes its ability to block the K-ATP channel. diabetesjournals.org Nateglinide exhibits a high degree of selectivity for the pancreatic β-cell K-ATP channels (SUR1/Kir6.2) over those found in cardiovascular tissue. rndsystems.com
| Ligand | Preparation | Assay Type | Affinity Value (Ki or IC50) | Reference |
|---|---|---|---|---|
| Nateglinide | Human Kir6.2/SUR1 in HEK293 cells | Inhibition of [3H]repaglinide binding | Ki = 235 nmol/L | diabetesjournals.org |
| Nateglinide | Native KATP channels in HIT-T15 cells | Inhibition of [3H]repaglinide binding | Ki = 248 nmol/L | diabetesjournals.org |
| Nateglinide | Native KATP channels in RIN-m5F cells | Inhibition of [3H]repaglinide binding | Ki = 170 nmol/L | diabetesjournals.org |
| Nateglinide | Human SUR1 in COS-1 cells | Inhibition of [3H]repaglinide binding | IC50 = 280 nmol/L | diabetesjournals.org |
Competition Binding Studies with Unlabeled Ligands
Competition binding assays are instrumental in defining the relationship between Nateglinide and other K-ATP channel blockers. giffordbioscience.com In these experiments, various unlabeled ligands are used to displace a radiolabeled ligand, such as [3H]glibenclamide or [3H]repaglinide, from the SUR1 subunit. nih.govdiabetesjournals.org Such studies confirm that Nateglinide, repaglinide (B1680517), and various sulfonylureas all bind to the SUR1 receptor, suggesting they share a common or overlapping binding site. nih.govfda.gov
| Radioligand | Unlabeled Competitor | Cell/Membrane Preparation | Relative Potency/Finding | Reference |
|---|---|---|---|---|
| [3H]glibenclamide | Nateglinide, Glibenclamide, Repaglinide, Glipizide, Tolbutamide | RIN-m5F cell membranes | Order of potency: Glibenclamide > Repaglinide > Glipizide > Nateglinide > Tolbutamide. | nih.govfda.gov |
| [3H]repaglinide | Nateglinide | Wild-type Kir6.2/SUR1 membranes | Nateglinide fully displaced [3H]repaglinide with an IC50 of 0.7 µmol/L, suggesting overlapping or allosterically coupled binding sites. | diabetesjournals.org |
| [3H]repaglinide | Nateglinide | Mutant Kir6.2/SUR1[S1237Y] membranes | Nateglinide produced <10% displacement, indicating the S1237Y mutation abolishes Nateglinide binding. | diabetesjournals.org |
Cellular Level Pharmacodynamic Studies
Insulin Secretion from Pancreatic Beta-Cells (In Vitro Islet Perfusion, INS-1 Cells)
Nateglinide stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner. patsnap.comdrugbank.comnih.gov Its action is dependent on the presence of functioning β-cells. drugbank.com In preclinical studies using isolated rat pancreatic islets and the clonal β-cell line BRIN-BD11, Nateglinide was shown to stimulate a concentration-dependent increase in insulin release. nih.govoup.com This insulinotropic effect is most pronounced at intermediate glucose concentrations (3 to 10 mmol/L) and does not significantly augment insulin release that is already stimulated by very high glucose levels (>15 mmol/L). drugbank.com This glucose sensitivity is a key feature, as Nateglinide has little effect on insulin levels in the absence of glucose, which differs from the action of traditional sulfonylureas. drugbank.com
Studies with BRIN-BD11 cells showed that Nateglinide (10–400 μM) stimulated a significant increase in insulin release even at non-stimulatory glucose concentrations (1.1 mM). nih.gov Interestingly, research also indicates that Nateglinide can stimulate insulin secretion through mechanisms that are independent of the K-ATP channel, particularly in cells that are already depolarized. nih.gov This suggests a more complex mechanism of action than simple channel blockade, potentially involving modulation of the later stages of insulin exocytosis. nih.gov
Calcium Flux Measurements and Membrane Potential Changes
The fundamental mechanism by which Nateglinide triggers insulin secretion begins with its effect on the β-cell's membrane potential. patsnap.comnih.gov At rest, the β-cell membrane is kept in a hyperpolarized state (around -70 mV) by the outward flow of potassium ions through open K-ATP channels. nih.gov Nateglinide binds to the SUR1 subunit, causing the K-ATP channel to close. patsnap.comnih.govmedtigo.com
This closure of potassium channels reduces the efflux of positive potassium ions, leading to the depolarization of the cell membrane. patsnap.comyoutube.com Membrane depolarization, in turn, triggers the opening of voltage-dependent calcium channels. patsnap.commedtigo.com The opening of these channels allows for a rapid influx of extracellular calcium ions (Ca2+) into the β-cell cytoplasm. patsnap.comnih.gov This rise in the intracellular calcium concentration is the critical signal that triggers the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream. patsnap.comdrugbank.comnih.gov Patch-clamp studies have directly confirmed Nateglinide's ability to inhibit K-ATP channel currents, with a rapid onset and reversal of the inhibitory effect. nih.govnih.gov
Signaling Pathway Modulation (e.g., protein phosphorylation, gene expression)
The primary and most well-documented signaling pathway modulated by Nateglinide is the direct electrophysiological cascade initiated at the β-cell membrane: SUR1 binding → K-ATP channel closure → membrane depolarization → voltage-gated Ca2+ channel opening → Ca2+ influx → insulin granule exocytosis. patsnap.comnih.govmedtigo.com
Beyond this principal pathway, evidence for broader modulation of intracellular signaling, such as protein phosphorylation cascades or changes in gene expression, is less defined. Some studies suggest that Nateglinide may have effects independent of the K-ATP channel. nih.gov For example, in already depolarized BRIN-BD11 cells, Nateglinide was still able to evoke insulin secretion, suggesting it may also act on downstream steps in the stimulus-secretion coupling process. nih.gov Long-term (18-hour) exposure of these cells to Nateglinide did not affect signaling pathways mediated by protein kinase A (PKA) or protein kinase C (PKC). nih.gov Other research has investigated the direct effects of Nateglinide on other ion channels, such as delayed rectifier K+ (Kv) channels and Ca2+ channels, finding that it can inhibit Kv currents at concentrations much higher than those needed for K-ATP channel blockade. nih.govresearchgate.net Additionally, some findings indicate that Nateglinide can directly stimulate glucagon-like peptide-1 (GLP-1) release from intestinal L-cells through a K-ATP channel-independent mechanism, which may involve transient receptor potential channels. nih.gov
In Vivo Preclinical Pharmacodynamic Endpoints (Animal Models)
The pharmacodynamic profile of Nateglinide, a D-phenylalanine derivative, has been extensively characterized in various preclinical animal models of type 2 diabetes. nih.gov These studies are crucial for understanding its mechanism of action and therapeutic potential prior to human clinical trials. The primary pharmacodynamic effect of Nateglinide is the rapid and short-lived stimulation of insulin secretion from pancreatic β-cells, which is dependent on ambient glucose levels. researchgate.netnih.gov
Nateglinide has demonstrated significant glucose-lowering effects in several animal models that mimic human type 2 diabetes. In Goto-Kakizaki (GK) rats, a non-obese model of type 2 diabetes, long-term administration of Nateglinide before each meal effectively suppressed postprandial hyperglycemia. nih.gov This effect was observed throughout the treatment period, highlighting its sustained efficacy in controlling meal-induced glucose excursions. nih.gov
Studies in Otsuka Long-Evans Tokushima Fatty (OLETF) rats, another model for type 2 diabetes, have also shown the potent glucose-lowering activity of Nateglinide. jikei.ac.jpresearchgate.net Following a sucrose (B13894) load, administration of Nateglinide led to a significant decrease in blood glucose levels compared to control groups. jikei.ac.jpresearchgate.net The rapid onset of action is a key characteristic, with significant glucose reduction observed as early as 30 minutes post-administration. jikei.ac.jp
While specific data tables for Zucker Diabetic Fatty (ZDF) rats or ob/ob mice were not prominently available in the reviewed literature for Nateglinide, the consistent findings in other relevant rodent models of insulin resistance and type 2 diabetes strongly support its efficacy in lowering blood glucose.
| Animal Model | Key Findings on Glucose Lowering |
| Goto-Kakizaki (GK) rats | Long-term treatment suppressed postprandial hyperglycemia by approximately 50%. nih.gov |
| Otsuka Long-Evans Tokushima Fatty (OLETF) rats | Significantly decreased blood glucose levels at 30, 60, and 120 minutes after a sucrose load. researchgate.net |
A hallmark of Nateglinide's pharmacodynamic profile is its ability to enhance early-phase insulin secretion, a critical factor in managing postprandial glucose levels. researchgate.netnih.gov In OLETF rats, Nateglinide administration prior to a sucrose challenge resulted in a significant and rapid increase in plasma insulin levels. jikei.ac.jp This insulinotropic effect was most pronounced in younger rats with less advanced diabetes, where insulin levels peaked around 30 minutes before returning towards baseline, mimicking a more physiological insulin release pattern. jikei.ac.jp
The enhanced insulin secretion directly contributes to improved outcomes in glucose tolerance tests. The rapid and short duration of insulin release helps to minimize the risk of sustained hyperinsulinemia and subsequent hypoglycemia between meals. researchgate.netnih.gov The mechanism involves the closure of ATP-sensitive potassium (KATP) channels on pancreatic β-cells, leading to insulin exocytosis in a glucose-dependent manner. researchgate.netdrugbank.com This glucose dependency means that Nateglinide is more effective at stimulating insulin secretion when blood glucose levels are elevated, such as after a meal. drugbank.comnih.gov
| Animal Model | Insulin Response and Glucose Tolerance Test Outcomes |
| Otsuka Long-Evans Tokushima Fatty (OLETF) rats | In 8-week-old rats, insulin levels were significantly higher 30 minutes after a sucrose load compared to controls, returning to near-control levels by 60 minutes. jikei.ac.jp |
| In 16-week-old rats, insulin levels were significantly elevated at 60 minutes post-sucrose load. jikei.ac.jp |
As previously stated, specific preclinical pharmacodynamic studies directly comparing D-Phenylalanyl-d5 Nateglinide with unlabeled Nateglinide are not available in the public domain. The primary purpose of deuterium (B1214612) labeling in this context is typically for use in pharmacokinetic studies, where it serves as a stable isotope-labeled internal standard to accurately quantify the concentration of the unlabeled drug in biological samples.
From a pharmacodynamic perspective, the substitution of hydrogen with deuterium atoms is not expected to alter the mechanism of action of the drug. The binding affinity to its target, the SUR1 subunit of the KATP channel, and the subsequent cellular signaling cascade leading to insulin secretion should remain unchanged. researchgate.net However, deuterium substitution can sometimes lead to a "kinetic isotope effect," which may slow down the rate of drug metabolism. This could potentially alter the pharmacokinetic profile, such as prolonging the half-life of the compound. A change in pharmacokinetics could, in turn, influence the duration or magnitude of the pharmacodynamic response. Without direct comparative studies, any potential differences in the in vivo glucose-lowering effects or insulin response between this compound and unlabeled Nateglinide remain hypothetical.
In comparative studies with other oral hypoglycemic agents, unlabeled Nateglinide has demonstrated a unique profile. For instance, when compared to glibenclamide in GK rats, Nateglinide showed a superior effect in suppressing postprandial hyperglycemia, while glibenclamide had a more pronounced effect on fasting blood glucose. nih.gov In vitro studies have shown that Nateglinide has a much faster association and dissociation rate from the KATP channels compared to other secretagogues like repaglinide and glibenclamide, which underlies its rapid and short-acting effects. researchgate.netnih.gov
Stability and Degradation Pathways of D Phenylalanyl D5 Nateglinide
Forced Degradation Studies (ICH Guidelines adapted for Research)
Forced degradation studies on Nateglinide (B44641), the non-deuterated analogue of D-Phenylalanyl-d5 Nateglinide, have been performed under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. nih.govijfmr.comeurekaselect.com These studies are essential for establishing the intrinsic stability of the drug substance and for developing validated analytical methods capable of separating the active ingredient from its degradation products. nih.gov
Hydrolytic Degradation (Acidic, Basic, Neutral Conditions)
Hydrolytic degradation studies are crucial for assessing a drug's stability in aqueous environments. Nateglinide has been shown to be susceptible to degradation under both acidic and basic hydrolytic conditions, while remaining relatively stable under neutral conditions. researchgate.netsciencescholar.usconsensus.app
Under acidic conditions (e.g., 0.5 N hydrochloric acid), significant degradation of Nateglinide has been observed. nih.gov One study reported the formation of three degradation impurities under acidic hydrolysis. researchgate.netsciencescholar.usconsensus.app In contrast, another study suggested that Nateglinide is stable in acidic media. ejournal.byresearchgate.net
In basic conditions (e.g., 0.5 N sodium hydroxide), Nateglinide also undergoes degradation. nih.gov Studies have identified the formation of two degradation products when subjected to 1.0 M NaOH at 80°C. researchgate.net
Oxidative Degradation (Peroxide, Metal-catalyzed)
Oxidative degradation was investigated using hydrogen peroxide. Studies on Nateglinide have shown that the compound is stable under oxidative stress conditions, with no significant degradation observed when exposed to 3% hydrogen peroxide. nih.govresearchgate.net
Photolytic Degradation (UV, Visible Light Exposure)
Photostability testing is essential to determine if a drug substance is light-sensitive. When exposed to UV light at 254 nm, Nateglinide was found to be stable, indicating it is not susceptible to photolytic degradation under these conditions. nih.govresearchgate.net
Thermal Degradation
To assess the impact of temperature on stability, Nateglinide was subjected to thermal stress. The compound was found to be stable when heated at 60°C, suggesting good thermal stability in the solid state. nih.govresearchgate.net
The following table summarizes the findings from forced degradation studies on Nateglinide, which can be extrapolated to understand the potential behavior of this compound.
| Stress Condition | Reagent/Parameter | Observation for Nateglinide |
| Acidic Hydrolysis | 0.5 N HCl | Degradation observed nih.gov |
| Basic Hydrolysis | 0.5 N NaOH | Degradation observed nih.gov |
| Neutral Hydrolysis | Water | Stable |
| Oxidative | 3% H₂O₂ | Stable nih.govresearchgate.net |
| Photolytic | UV light (254 nm) | Stable nih.govresearchgate.net |
| Thermal | 60°C | Stable nih.govresearchgate.net |
Identification and Characterization of Degradation Products
The identification and characterization of degradation products are paramount for ensuring the safety and quality of a drug substance. Advanced analytical techniques are employed to elucidate the structures of these impurities.
Structural Elucidation of Major Degradants using LC-MS/MS and NMR
For Nateglinide, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) have been instrumental in identifying and characterizing its degradation products. researchgate.netsciencescholar.us In one study, three novel degradation impurities formed under acidic hydrolysis were successfully separated and characterized using +ESI-MSn and LC-MS-QTOF investigations. researchgate.netsciencescholar.usconsensus.app The fragmentation patterns obtained from these analyses provided the necessary information to propose the structures of these degradants. researchgate.net
While specific Nuclear Magnetic Resonance (NMR) data for the degradation products of this compound is not available in the reviewed literature, NMR spectroscopy, in conjunction with mass spectrometry, is a powerful tool for the definitive structural elucidation of impurities. nih.gov
Proposed Degradation Mechanisms and Pathways
The primary degradation pathway for Nateglinide, and by extension this compound, is hydrolysis of the amide bond. This leads to the formation of two main degradation products: trans-4-isopropylcyclohexane carboxylic acid and D-phenylalanine-d5. This hydrolytic degradation is particularly prominent under both acidic and alkaline conditions.
Under acidic conditions, the degradation of Nateglinide has been shown to yield three degradation impurities. researchgate.net In alkaline conditions, two of these same degradation products are observed. researchgate.net The core mechanism involves the cleavage of the amide linkage, a common pathway for many pharmaceutical compounds containing this functional group.
In addition to hydrolysis, other potential but less significant degradation pathways could involve oxidative degradation, although studies have shown Nateglinide to be relatively stable under oxidative stress. nih.gov The phenyl ring, even with deuterium (B1214612) substitution, could theoretically be susceptible to oxidation, but this has not been reported as a major degradation route.
Kinetic Studies of Degradation
While forced degradation studies have been performed on Nateglinide, detailed kinetic studies providing specific rate constants and activation energies are not extensively available in the published literature. Such studies are crucial for predicting the shelf-life and stability of a drug substance under various environmental conditions.
The determination of the reaction order and rate constants for the degradation of this compound would require experimental studies monitoring the concentration of the compound over time under specific stress conditions (e.g., different pH values, temperatures). The data would then be fitted to various kinetic models (zero-order, first-order, second-order) to determine the reaction order. The rate constant (k) would be calculated from the slope of the line in the corresponding kinetic plot.
Based on typical drug degradation kinetics, it is plausible that the hydrolysis of this compound would follow pseudo-first-order kinetics, especially in aqueous solutions where the concentration of water is in large excess and can be considered constant.
Table 1: Hypothetical Kinetic Data for this compound Degradation (Note: The following data is illustrative and not based on experimental results, as such data is not publicly available.)
| Condition | Assumed Reaction Order | Hypothetical Rate Constant (k) |
|---|---|---|
| Acidic Hydrolysis (pH 1.2, 37°C) | Pseudo-first-order | k₁ |
| Alkaline Hydrolysis (pH 10, 37°C) | Pseudo-first-order | k₂ |
| Neutral (pH 7.0, 37°C) | Pseudo-first-order | k₃ |
The activation energy (Ea) for the degradation of this compound could be determined by conducting degradation studies at various temperatures and then applying the Arrhenius equation:
k = Ae(-Ea/RT)
where:
k is the rate constant
A is the pre-exponential factor
Ea is the activation energy
R is the universal gas constant
T is the absolute temperature in Kelvin
A plot of ln(k) versus 1/T would yield a straight line with a slope of -Ea/R, from which the activation energy could be calculated. A higher activation energy would indicate that the degradation rate is more sensitive to changes in temperature. Theoretical calculations have been used to predict the activation energy for the reaction of Nateglinide with OH radicals. ejournal.by
Influence of Environmental Factors on Stability (pH, Temperature, Light)
Forced degradation studies on Nateglinide have provided insights into its stability under various environmental conditions.
pH: Nateglinide is susceptible to degradation in both acidic and alkaline media. researchgate.netnih.gov It is more stable in neutral conditions. The rate of hydrolysis is expected to be pH-dependent, with the lowest rate occurring at a specific pH where the compound exhibits maximum stability.
Temperature: As with most chemical reactions, the rate of degradation of Nateglinide increases with temperature. Studies have been conducted at elevated temperatures (e.g., 60°C) to accelerate degradation and identify potential degradation products. nih.gov
Light: Nateglinide has been found to be stable under photolytic conditions, with no significant degradation observed upon exposure to UV light. nih.gov
Table 2: Summary of Nateglinide Stability under Different Conditions
| Condition | Observation for Nateglinide | Expected Impact on this compound |
|---|---|---|
| Acidic Hydrolysis | Significant degradation | Similar degradation, potentially at a slightly different rate |
| Alkaline Hydrolysis | Significant degradation | Similar degradation, potentially at a slightly different rate |
| Oxidative (e.g., H₂O₂) | Stable | Expected to be stable |
| Thermal (e.g., 60°C) | Stable | Expected to be stable |
| Photolytic (UV light) | Stable | Expected to be stable |
Comparison of Stability Profile with Unlabeled Nateglinide
The primary difference in the stability profile between this compound and Nateglinide is expected to arise from the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. wikipedia.org
In the case of this compound, the five hydrogen atoms on the phenyl ring are replaced with deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net If the cleavage of a C-H bond on the phenyl ring were part of the rate-determining step of a degradation pathway, then the deuterated compound would be expected to degrade more slowly. However, the primary degradation pathway for Nateglinide is hydrolysis of the amide bond, which does not directly involve the C-H bonds on the phenyl ring.
Therefore, for hydrolytic degradation, the primary KIE is not expected to be significant. There might be a minor secondary KIE, but it is unlikely to cause a substantial difference in the stability profile under hydrolytic conditions.
In metabolic degradation, where enzymatic reactions often involve the cleavage of C-H bonds, deuteration can significantly slow down the rate of metabolism. nih.gov However, for non-enzymatic degradation pathways like hydrolysis, the effect of deuterium substitution on the phenyl ring is likely to be minimal.
Impurity Profiling and Control Strategies for D Phenylalanyl D5 Nateglinide
Identification of Synthetic Process-Related Impurities
The synthesis of D-Phenylalanyl-d5 Nateglinide (B44641) typically involves the coupling of D-phenylalanine-d5 with trans-4-isopropylcyclohexanecarboxylic acid. Impurities can be introduced from starting materials, intermediates, by-products, reagents, and catalysts.
Starting Material Impurities
The primary starting materials for the synthesis of D-Phenylalanyl-d5 Nateglinide are D-phenylalanine-d5 and trans-4-isopropylcyclohexanecarboxylic acid.
D-phenylalanine-d5 Impurities: The synthesis of D-phenylalanine-d5 can introduce specific impurities. For instance, if prepared via catalytic reduction of a precursor with deuterium (B1214612) gas, impurities with incomplete deuteration may be present. Other potential impurities can arise from the synthetic route of the non-deuterated precursor, which could include other amino acids or chiral isomers (L-phenylalanine-d5).
trans-4-isopropylcyclohexanecarboxylic Acid Impurities: A significant impurity associated with this starting material is its cis-isomer, cis-4-isopropylcyclohexanecarboxylic acid. Other potential impurities could include residual starting materials from its own synthesis, such as cumic acid.
| Starting Material | Potential Impurity | Source |
|---|---|---|
| D-phenylalanine-d5 | L-phenylalanine-d5 | Incomplete chiral resolution |
| D-phenylalanine-d5 | Partially deuterated Phenylalanine | Incomplete deuteration process |
| trans-4-isopropylcyclohexanecarboxylic acid | cis-4-isopropylcyclohexanecarboxylic acid | Isomerization during synthesis |
| trans-4-isopropylcyclohexanecarboxylic acid | Cumic acid | Unreacted starting material |
Intermediates and By-products
The coupling reaction between D-phenylalanine-d5 and trans-4-isopropylcyclohexanecarboxylic acid can lead to the formation of several intermediates and by-products.
Intermediates: The synthesis may proceed through an activated ester of trans-4-isopropylcyclohexanecarboxylic acid or an acid chloride. Residual amounts of these reactive intermediates could potentially be found in the final product if not adequately removed during purification.
By-products: A common by-product in peptide coupling reactions is the formation of a dimer, where two molecules of D-phenylalanine-d5 react with one molecule of the activated carboxylic acid. Another potential by-product is the unreacted starting materials. The use of an alkyl ester of D-phenylalanine-d5 as a protecting group can lead to the corresponding ester of this compound as an impurity if the final hydrolysis step is incomplete.
| Type | Potential Impurity | Source |
|---|---|---|
| Intermediate | Activated ester of trans-4-isopropylcyclohexanecarboxylic acid | Incomplete reaction |
| Intermediate | trans-4-isopropylcyclohexanecarboxylic acid chloride | Incomplete reaction |
| By-product | Dimer of D-phenylalanine-d5 | Side reaction during coupling |
| By-product | Alkyl ester of this compound | Incomplete hydrolysis |
Reagent and Catalyst Residues
Various reagents and catalysts are used during the synthesis, which can persist as residues in the final API.
Reagents: Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can lead to by-products like dicyclohexylurea (DCU), which can be difficult to remove. Other reagents used for activation, such as thionyl chloride or alkyl chloroformates, and bases like triethylamine (B128534), may also be present as residual impurities.
Catalysts: If catalytic hydrogenation is employed in the synthesis of the starting materials, residues of catalysts such as palladium on carbon (Pd/C) or platinum oxide (Adams' catalyst) could be carried over.
| Type | Potential Impurity | Source |
|---|---|---|
| Reagent Residue | Dicyclohexylurea (DCU) | From DCC coupling agent |
| Reagent Residue | Triethylamine | Residual base |
| Catalyst Residue | Palladium (Pd) | From catalytic hydrogenation |
| Catalyst Residue | Platinum (Pt) | From catalytic hydrogenation |
Identification of Degradation-Related Impurities
Forced degradation studies on Nateglinide have shown that it is susceptible to degradation under acidic and alkaline conditions. It is expected that this compound would exhibit a similar degradation profile. Under acidic and alkaline hydrolysis, the amide bond is susceptible to cleavage, leading to the formation of D-phenylalanine-d5 and trans-4-isopropylcyclohexanecarboxylic acid. Studies on Nateglinide have identified three degradation impurities (I-III) under acidic hydrolysis conditions.
| Condition | Potential Degradation Product | Mechanism |
|---|---|---|
| Acidic Hydrolysis | D-phenylalanine-d5 | Amide bond cleavage |
| Acidic Hydrolysis | trans-4-isopropylcyclohexanecarboxylic acid | Amide bond cleavage |
| Acidic Hydrolysis | Degradation Impurity I | Further degradation |
| Acidic Hydrolysis | Degradation Impurity II | Further degradation |
| Acidic Hydrolysis | Degradation Impurity III | Further degradation |
| Alkaline Hydrolysis | D-phenylalanine-d5 | Amide bond cleavage |
| Alkaline Hydrolysis | trans-4-isopropylcyclohexanecarboxylic acid | Amide bond cleavage |
Analytical Methods for Impurity Detection and Quantification
High-Resolution Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Nateglinide and its impurities, and it is directly applicable to this compound. Reversed-phase HPLC methods are commonly employed.
A typical HPLC method for the analysis of Nateglinide and its related substances would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter for achieving good separation. Detection is typically carried out using a UV detector at a wavelength of around 210-220 nm.
Forced degradation studies have been used to develop stability-indicating HPLC methods that can separate the API from its degradation products. One such method utilized a Hypersil C18 column with a mobile phase of 0.025 M potassium hydrogen phosphate and 0.1% triethylamine (pH 3.0 with phosphoric acid) and methanol (B129727) (25:75, v/v). This method was able to resolve Nateglinide from its potential impurities A and B.
Another study on the degradation products of Nateglinide employed a C-18 column with a mobile phase of ammonium (B1175870) acetate buffer (20 mM), methanol, and acetonitrile in an isocratic mode.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Hypersil C18 (250x4.6 mm, 5 µm) | C-18 (dimensions not specified) |
| Mobile Phase | 0.025 M KH2PO4 + 0.1% TEA (pH 3.0) : Methanol (25:75, v/v) | 20 mM Ammonium Acetate, Methanol, Acetonitrile |
| Detection | UV | +ESI-MSn and LC-MS-QTOF |
| Reference |
GC and GC-MS for Volatile Impurities
Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful analytical techniques for the identification and quantification of volatile and semi-volatile impurities. nih.gov In the context of this compound, these methods are crucial for detecting residual solvents from the synthesis process, as well as any volatile degradation products that may form during manufacturing or storage.
The GC method separates compounds based on their volatility and interaction with a stationary phase within a capillary column. nih.gov The temperature of the column is programmed to increase gradually, allowing for the sequential elution of compounds with different boiling points. nih.gov Once separated, the compounds can be detected and quantified.
When coupled with a mass spectrometer, GC-MS provides not only retention time data but also mass spectra for each eluted compound. nih.gov This allows for the unambiguous identification of impurities by comparing their mass spectra to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). nih.gov
For this compound, potential volatile impurities could include residual solvents used in the multi-step synthesis, such as methanol, acetonitrile, or dicyclohexylcarbodiimide byproducts. A typical GC-MS analysis would involve dissolving the sample in a suitable solvent, injecting it into the GC, and running a temperature program to separate any volatile components.
Table 1: Potential Volatile Impurities in this compound and Analytical Parameters
| Potential Impurity | Common Source | Typical GC-MS Parameters |
| Methanol | Reaction solvent, recrystallization | Column: DB-5MS, Temperature Program: 50°C to 250°C |
| Acetonitrile | Mobile phase in purification | Column: DB-5MS, Temperature Program: 50°C to 250°C |
| D-Phenylalanine | Starting material | Derivatization may be required for GC analysis |
It is important to note that the deuterium labeling in this compound can sometimes lead to interferences in GC-MS analysis if not carefully managed. The loss of deuterium ions in the mass spectrometer's ion source can create fragment ions that overlap with the molecular ions of other compounds, potentially leading to misidentification or inaccurate quantification. rsc.org
LC-MS for Trace Impurities
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the detection and characterization of non-volatile and thermally labile trace impurities. In the analysis of this compound, LC-MS is particularly valuable for identifying process-related impurities and degradation products that are structurally similar to the parent compound.
Forced degradation studies on the non-deuterated parent compound, Nateglinide, have shown that it degrades under acidic and alkaline hydrolytic conditions. sciencescholar.usresearchgate.net These studies, which utilize techniques like LC-MS-QTOF (Quadrupole Time-of-Flight), help in the identification of potential degradation products. sciencescholar.usresearchgate.net It is plausible that this compound would follow similar degradation pathways.
A study on Nateglinide identified three degradation impurities under acidic conditions. sciencescholar.us The separation of these impurities was achieved using a C-18 column with a mobile phase consisting of ammonium acetate buffer, methanol, and acetonitrile. sciencescholar.us The characterization was performed using positive electrospray ionization mass spectrometry (+ESI-MSn) and LC-MS-QTOF. sciencescholar.usresearchgate.net
Table 2: Potential Trace Impurities in this compound
| Impurity Name | Molecular Formula (of non-deuterated analog) |
| Nateglinide EP Impurity A | C19H27NO3 |
| Nateglinide EP Impurity B | C19H27NO3 |
| Nateglinide EP Impurity C | C19H27NO3 |
| Nateglinide EP Impurity F (D-Phenylalanyl Nateglinide) | C28H36N2O4 |
| Nateglinide EP Impurity G | C21H31NO3 |
Data based on known impurities of the non-deuterated Nateglinide. veeprho.com
Strategies for Impurity Minimization and Control during Synthesis and Storage
Controlling impurities in this compound is essential and begins with a well-designed synthetic process. The synthesis of Nateglinide often involves the condensation of trans-4-isopropylcyclohexane carboxylic acid with D-phenylalanine methyl ester. googleapis.com Careful control of reaction conditions, such as temperature, reaction time, and the purity of starting materials and reagents, is critical to minimize the formation of byproducts.
Purification techniques, such as crystallization, are employed to remove impurities. The choice of solvent and temperature for crystallization can significantly impact the purity of the final product. For instance, recrystallization of Nateglinide from a methanol-water mixture has been described. googleapis.com
During storage, this compound should be protected from conditions that could lead to degradation. As studies on Nateglinide have shown susceptibility to acid and alkali hydrolysis, it is crucial to store the compound in a neutral, dry environment. sciencescholar.us Storage in a refrigerator is also a common practice to maintain long-term stability.
Impact of Impurities on Research Integrity and Bioanalytical Accuracy
The presence of impurities in this compound can have a significant negative impact on research integrity and the accuracy of bioanalytical methods. When used as an internal standard in pharmacokinetic studies, the purity of the labeled compound is of utmost importance.
If the internal standard is impure, it can lead to inaccurate quantification of the analyte of interest. fda.gov For example, if an impurity co-elutes with the analyte or the internal standard, it can interfere with the detector response, leading to either an overestimation or underestimation of the analyte's concentration.
Furthermore, impurities that are structurally similar to the analyte can exhibit similar fragmentation patterns in mass spectrometry, leading to isobaric interference. This can compromise the selectivity of the bioanalytical method. fda.gov Therefore, a thorough characterization and control of impurities in this compound are fundamental to ensure the reliability and validity of the research data generated using this compound.
Computational and Theoretical Investigations of D Phenylalanyl D5 Nateglinide
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are pivotal in understanding the interaction of D-Phenylalanyl-d5 Nateglinide (B44641) with its biological targets at a molecular level. These computational techniques provide insights into the binding mechanisms that are crucial for its therapeutic action.
D-Phenylalanyl-d5 Nateglinide, like its parent compound Nateglinide, exerts its therapeutic effect by interacting with the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells. nih.govnih.govresearchgate.net This interaction leads to the closure of ATP-sensitive potassium (K-ATP) channels, a critical step in stimulating insulin (B600854) secretion. nih.govresearchgate.net
Computational docking studies have been employed to elucidate the specific interactions between Nateglinide and the SUR1 receptor. These studies reveal that the binding is characterized by a network of hydrogen bonds and hydrophobic interactions. Key residues within the SUR1 binding pocket form specific contacts with the functional groups of the Nateglinide molecule, including the carboxyl group of the D-phenylalanine moiety and the carbonyl group of the cyclohexanecarbonyl portion.
| Interaction Type | Functional Group of Nateglinide | Potential Interacting Residues in SUR1 |
| Hydrogen Bonding | Carboxyl group | Serine, Tyrosine |
| Hydrophobic Interactions | Phenyl ring, Isopropylcyclohexyl group | Leucine, Valine, Phenylalanine |
This table presents a generalized summary of potential interactions based on the chemical structure of Nateglinide and typical amino acid residues found in receptor binding pockets. Specific residue numbers would be determined from detailed docking studies.
The binding of this compound to the SUR1 receptor can adopt several possible conformations, or binding modes. Computational docking algorithms can predict the most favorable binding mode by calculating the binding energy for each conformation. The binding energy is a measure of the affinity of the ligand for the protein, with lower (more negative) values indicating a more stable complex.
Studies on Nateglinide have shown that it possesses both high and low-affinity binding sites on the SUR1/Kir6.2 channels. nih.gov The high-affinity binding is specifically abolished by a mutation at the serine 1237 position of SUR1, highlighting the importance of this residue in the binding interaction. nih.gov The binding affinity of Nateglinide for the SUR1/Kir6.2 channels is in the nanomolar range for the high-affinity site. nih.gov
| Parameter | Value |
| High-affinity Ki (SUR1/Kir6.2) | 75 nM nih.gov |
| Low-affinity Ki (SUR1/Kir6.2) | 114 µM nih.gov |
| Low-affinity Ki (SUR2A/Kir6.2) | 105 µM nih.gov |
| Low-affinity Ki (SUR2B/Kir6.2) | 111 µM nih.gov |
Ki represents the inhibition constant, a measure of binding affinity.
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For the this compound-SUR1 complex, MD simulations can provide valuable information about the stability of the binding and the flexibility of both the ligand and the protein. nih.gov
By simulating the behavior of the complex over nanoseconds, researchers can observe how the ligand settles into its binding pocket and how the protein may change its conformation to accommodate the ligand. nih.gov These simulations can also be used to calculate the root mean square deviation (RMSD) of the complex, which provides a measure of its stability over the course of the simulation. A stable complex will exhibit a low and converging RMSD value. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. researchgate.net These methods provide a deeper understanding of the molecule's reactivity, charge distribution, and spectroscopic properties.
DFT calculations can be used to determine the electronic structure of this compound, including the distribution of electron density across the molecule. This information is crucial for understanding how the molecule will interact with its receptor. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's ability to donate or accept electrons, which is important for forming chemical bonds and intermolecular interactions.
The charge distribution analysis reveals the partial positive and negative charges on each atom in the molecule. This information helps to identify the regions of the molecule that are likely to participate in electrostatic interactions, such as hydrogen bonding, with the receptor.
Quantum chemical calculations can also be used to predict the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net These theoretical predictions can be compared with experimental spectra to confirm the molecular structure and to aid in the interpretation of the experimental data.
The simulated IR spectrum can help to identify the characteristic vibrational frequencies of the different functional groups within the molecule. researchgate.net For example, the stretching frequencies of the C=O, N-H, and O-H bonds can be predicted and compared to experimental IR data.
| Functional Group | Predicted Vibrational Frequency (cm-1) |
| C=O (Carboxylic Acid) | ~1700-1750 |
| C=O (Amide) | ~1630-1680 |
| N-H (Amide) | ~3200-3400 |
| O-H (Carboxylic Acid) | ~2500-3300 (broad) |
This table provides approximate ranges for the vibrational frequencies of the key functional groups in Nateglinide, as would be predicted by DFT calculations.
Similarly, DFT calculations can predict the chemical shifts of the different nuclei (e.g., 1H, 13C) in the NMR spectrum. researchgate.net This information is invaluable for assigning the peaks in an experimental NMR spectrum to the corresponding atoms in the molecule.
Reactivity Prediction and Site of Metabolism Prediction
Computational models are instrumental in predicting the chemical reactivity of a drug molecule and identifying its most probable sites of metabolism. For this compound, reactivity prediction is closely tied to the metabolic pathways of its non-deuterated parent, Nateglinide.
Nateglinide undergoes extensive biotransformation in the liver, primarily mediated by cytochrome P450 enzymes, specifically CYP2C9 and, to a lesser degree, CYP3A4 clinpgx.orgresearchgate.netnih.gov. Experimental studies have identified that the metabolism of Nateglinide predominantly involves oxidative modifications. The most reactive sites on the molecule are located on the isopropyl group of the cyclohexyl ring nih.gov.
The primary metabolic pathway is the hydroxylation of the isopropyl moiety, leading to several metabolites. The major metabolite found in both plasma and urine is formed by the hydroxylation of the methine carbon of the isopropyl group clinpgx.orgnih.gov. Other identified metabolites include diastereoisomeric monohydroxylated products, diols, and a metabolite with an unsaturation in the isopropyl group nih.gov. A smaller fraction of Nateglinide is also metabolized through direct glucuronidation of its carboxylic acid group nih.gov.
In Silico Prediction of ADME Properties (Non-Clinical)
In silico tools provide rapid, non-clinical predictions of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for assessing its potential as a drug candidate 47.94.85longdom.org. These predictions are based on the molecule's structure and physicochemical characteristics. For this compound, the ADME profile is predicted to be nearly identical to that of Nateglinide, as the substitution of hydrogen with deuterium (B1214612) does not significantly alter key physicochemical properties like lipophilicity, solubility, or pKa.
Lipophilicity and Solubility Prediction
Lipophilicity (typically expressed as Log P) and aqueous solubility (Log S) are fundamental properties that influence a drug's absorption and distribution. In silico models use various algorithms to predict these values based on a molecule's structure.
The predicted lipophilicity and solubility for Nateglinide suggest it is a moderately lipophilic compound with low aqueous solubility. These properties are consistent with its classification as a Biopharmaceutics Classification System (BCS) Class II drug (high permeability, low solubility).
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Log P (iLOGP) | 3.18 | Indicates moderate lipophilicity, which is favorable for membrane permeation. |
| Log P (XLOGP3) | 3.20 nih.gov | |
| Log S (ESOL) | -3.85 | Predicts low solubility in water. |
| Solubility Class | Poorly soluble |
Permeability and Blood-Brain Barrier Penetration Prediction
Permeability across biological membranes, such as the intestinal wall and the blood-brain barrier (BBB), is critical for a drug's efficacy and safety profile. Computational models, like the BOILED-Egg model provided by tools such as SwissADME, predict these properties based on lipophilicity and polarity nih.govyoutube.com.
For Nateglinide, in silico models predict high gastrointestinal (GI) absorption, which aligns with its known rapid absorption profile nih.govnih.gov. However, the same models predict that the compound will not readily cross the blood-brain barrier. This is a favorable characteristic for a peripherally acting antidiabetic agent, as it minimizes the potential for central nervous system side effects.
| Parameter | Prediction | Interpretation |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | The molecule is likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | The molecule is not expected to cross into the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | The molecule is not likely to be subject to active efflux from cells by P-gp. |
Metabolic Hot Spots Prediction
As detailed in section 9.2.3, the primary metabolic hot spots of Nateglinide are located on the cyclohexyl and isopropyl moieties. Computational tools that predict sites of metabolism confirm these findings, highlighting the carbons of the isopropyl group as the most probable sites for CYP450-mediated oxidation.
Primary Hot Spot : The methine carbon of the isopropyl group is the most likely site of initial oxidation.
Secondary Hot Spots : The two methyl carbons of the isopropyl group and carbons on the cyclohexyl ring are also predicted to be susceptible to hydroxylation.
Negligible Reactivity : The phenyl ring of the D-phenylalanine moiety is not predicted to be a significant site of metabolism.
For this compound, the deuteration of the phenyl ring further reduces the already low probability of metabolism at this site due to the kinetic isotope effect. This reinforces the prediction that metabolism will be directed almost exclusively toward the cyclohexyl and isopropyl groups.
Future Research Directions and Translational Applications Preclinical/research Focus
Contribution to Understanding Isotope Effects on Biological Activity (if observed):Without specific studies on D-Phenylalanyl-d5 Nateglinide (B44641), any discussion on observed isotope effects on its biological activity would be purely speculative.
Due to the absence of specific data and research findings for D-Phenylalanyl-d5 Nateglinide, this report cannot fulfill the request for a detailed article based on the provided outline. The generation of such an article would require speculation beyond the available scientific evidence.
Q & A
Basic Research Questions
Q. What chromatographic methods are recommended for verifying the purity of D-Phenylalanyl-d5 Nateglinide, and what system suitability parameters must be met?
- The United States Pharmacopeia (USP) outlines a reversed-phase HPLC method using a C18 column (L72 packing, 5 µm) with UV detection at 220 nm. Critical parameters include:
- Resolution : ≥0.8 between nateglinide and its related compounds (e.g., Compound B) .
- Flow rate : 0.8 mL/min, adjusted to achieve a retention time of ~25 minutes for Compound B .
- Column temperature : 40°C .
-
Quantification uses the formula:
where and are peak responses from sample and standard solutions, respectively .
-
Q. How are USP acceptance criteria applied to impurities in this compound?
- Individual impurities : ≤0.2% for specified compounds (e.g., trans-4-Isopropylcyclohexylcarboxylic acid) and ≤0.1% for unspecified impurities .
- Related Compound B (L-phenylalanine analog) : ≤0.2%, validated using a system suitability solution with a resolution threshold .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data from diabetic animal models (e.g., rats vs. rabbits) be resolved?
- Experimental design :
- Data analysis tools :
Q. What methodological considerations are critical when developing UPLC methods for this compound analysis?
- Sensitivity : UPLC achieves lower detection limits (e.g., 0.02 mg/mL for impurities) compared to HPLC, reducing runtime by 50% .
- Validation steps :
- Specificity testing against degradation products (e.g., ester impurities) under stress conditions (heat, pH) .
- Linearity validation over 80–120% of the target concentration range .
Q. How can polymorphic purity impact the interpretation of dissolution studies in sustained-release formulations?
- Differential Scanning Calorimetry (DSC) : Identify polymorphs (e.g., Form I vs. Form II) with distinct melting points, which affect dissolution rates .
- In vitro-in vivo correlation (IVIVC) : Use biorelevant media (e.g., FaSSIF) to simulate gastrointestinal conditions and adjust formulation excipients (e.g., lipid carriers) to match polymorphic stability .
Methodological Guidelines
Q. What statistical approaches are recommended for analyzing discrepancies in impurity profiles across batches?
- Multivariate analysis : Principal Component Analysis (PCA) to cluster batches based on impurity levels (e.g., ethyl analog vs. IPP impurity) .
- Outlier detection : Grubbs’ test to identify batches exceeding ±3σ of the mean impurity content .
Q. How should researchers address variability in sample preparation for chiral purity assessment?
- Internal standards : Use deuterated analogs (e.g., D-Phenylalanyl-d5) to correct for recovery losses during extraction .
- Column selection : Chiralpak IG-U columns for baseline separation of enantiomers (e.g., L- vs. D-phenylalanine derivatives) .
Data Interpretation and Reporting
Q. What strategies ensure reproducibility in cross-laboratory studies of this compound?
- Protocol harmonization : Adopt USP chromatographic conditions and reference standards (e.g., USP Nateglinide RS) .
- Blinded analysis : Distribute samples with randomized impurity spikes to participating labs to minimize bias .
Q. How can researchers validate the absence of synthesis byproducts (e.g., ester impurities) in final products?
- Mass spectrometry (MS) : High-resolution LC-MS to detect trace byproducts (e.g., m/z 317.42 for nateglinide vs. m/z 331.44 for ester impurities) .
- Forced degradation studies : Expose samples to hydrolytic conditions (pH 1.2–9.0) and monitor ester impurity formation .
Ethical and Compliance Considerations
Q. What documentation is required for regulatory submission of novel this compound formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
